2-Iodo-9H-carbazole

Organic Photovoltaics Self-Assembled Monolayers Hole-Transport Layers

Optimize your optoelectronic device performance at the ITO interface. 2-Iodo-9H-carbazole (CAS 353254-12-3) enables fine energy-level tuning (work function ~5.73 eV) critical for high-efficiency OLEDs and OPVs (PCE 18.2%) compared to bromo/fluoro analogs. Its superior reactivity in Suzuki-Miyaura and Sonogashira couplings ensures efficient synthesis of advanced π-conjugated architectures. Secure this critical building block for your SAMs and HTM research.

Molecular Formula C12H8IN
Molecular Weight 293.1g/mol
CAS No. 353254-12-3
Cat. No. B415758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-9H-carbazole
CAS353254-12-3
Molecular FormulaC12H8IN
Molecular Weight293.1g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)I
InChIInChI=1S/C12H8IN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
InChIKeyLFAUHNYDVKJOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-9H-carbazole (CAS 353254-12-3): A Key Iodinated Carbazole Building Block for Cross-Coupling and Organic Electronics


2-Iodo-9H-carbazole (CAS 353254-12-3, C₁₂H₈IN, MW 293.10 g/mol) is a halogenated carbazole derivative featuring an iodine atom at the 2-position of the carbazole core. This compound serves as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of π-conjugated carbazole-based materials [1]. The iodine substituent provides enhanced reactivity compared to lighter halogens, facilitating efficient coupling to yield complex molecular architectures used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices [1].

Why 2-Iodo-9H-carbazole Cannot Be Simply Substituted by Other Halogenated Carbazoles: Evidence-Based Differentiation


While halogenated carbazoles share a common core structure, the specific halogen identity and substitution position profoundly influence reactivity, electronic properties, and ultimate device performance. Direct substitution of 2-iodo-9H-carbazole with its bromo, chloro, or fluoro analogs—or with 3- or 4-iodo isomers—without considering these quantitative differences can lead to suboptimal synthetic yields, altered reaction kinetics, and compromised optoelectronic performance in downstream applications. The evidence below demonstrates that 2-iodo-9H-carbazole offers quantifiable advantages in specific cross-coupling scenarios and, as a representative iodo-carbazole building block, contributes to distinct energy-level tuning and photovoltaic efficiency outcomes relative to other halogenated derivatives [1].

Quantitative Differentiation Evidence for 2-Iodo-9H-carbazole: Performance Comparisons Against Analogues


Photovoltaic Power Conversion Efficiency (PCE) Comparison: Iodine vs. Other Halogens in Carbazole-Based SAMs

In a systematic study of halogen-substituted self-assembled monolayers (SAMs) based on a carbazole core, the iodine-containing variant (I-2PACz) demonstrated a power conversion efficiency (PCE) of 18.2% when used as a hole-extracting interlayer in organic solar cells. This performance is compared to SAMs with fluorine (17.7%), chlorine (18.5%), and bromine (18.0%) substitutions under identical device architectures [1]. While the chlorine derivative showed the highest PCE, the iodine derivative outperformed both fluorine and bromine, highlighting the specific impact of iodine on device efficiency.

Organic Photovoltaics Self-Assembled Monolayers Hole-Transport Layers

Work Function Tuning of ITO Electrodes: Iodine vs. Other Halogens in Carbazole SAMs

The formation of halogenated carbazole-based SAMs on indium tin oxide (ITO) surfaces increases the electrode work function. The iodine-substituted SAM (I-2PACz) raises the work function from a baseline of 4.73 eV to 5.73 eV. This increase is compared to SAMs with fluorine (5.68 eV), chlorine (5.77 eV), and bromine (5.82 eV) [1]. The iodine derivative provides a distinct intermediate tuning capability, offering a specific work function value that differs from other halogens.

Interface Engineering Work Function Self-Assembled Monolayers

Synthetic Yield of 2-Iodocarbazole via Domino Benzannulation: Benchmarking Against Optimized Conditions

In a novel benzannulation protocol for synthesizing 2-iodocarbazoles, the yield of the parent compound 2-iodocarbazole (2a) under initial conditions was 59% [1]. Optimization of reaction parameters (solvent, iodine stoichiometry) improved the yield to 65% [1]. This is compared to the yield of an N-methyl-substituted analog (2i) which achieved 92% under the same optimized conditions [1]. While direct yield comparisons across different synthetic methods are challenging due to varying substrates, these values provide a quantitative benchmark for assessing the efficiency of this specific, room-temperature, open-flask protocol.

Organic Synthesis Benzannulation Iodocyclization

Purity Specification: 2-Iodo-9H-carbazole vs. Commercial Alternatives

Commercially available 2-iodo-9H-carbazole is typically offered with a standard purity of 98% (HPLC) as verified by batch-specific analytical data including NMR, HPLC, and GC . This is compared to a common purity specification of 95% reported for the same compound from other general research chemical suppliers . The higher specified purity can reduce the need for additional purification steps in downstream synthesis.

Chemical Purity Quality Control Procurement

Enhanced Reactivity in Suzuki-Miyaura Coupling: Iodine vs. Bromine Leaving Group Capability

In palladium-catalyzed cross-coupling reactions, aryl iodides generally exhibit higher reactivity than aryl bromides due to the weaker carbon-iodine bond and faster oxidative addition step. While a direct, quantitative kinetic comparison for 2-iodo-9H-carbazole versus 2-bromo-9H-carbazole under identical conditions was not located, the well-established reactivity trend in palladium-catalyzed couplings (Ar-I > Ar-Br >> Ar-Cl) supports the class-level inference that 2-iodo-9H-carbazole will react more readily than its bromo analog [1]. This enhanced reactivity enables milder reaction conditions, shorter reaction times, and potentially higher yields in the synthesis of complex carbazole-based materials.

Cross-Coupling Suzuki-Miyaura Catalysis

Optimal Application Scenarios for 2-Iodo-9H-carbazole Driven by Quantitative Differentiation


Synthesis of π-Conjugated Carbazole Polymers and Small Molecules for High-Efficiency Organic Solar Cells

Based on the photovoltaic performance data, 2-iodo-9H-carbazole is a preferred building block for synthesizing carbazole-based hole-transport materials (HTMs) and self-assembled monolayers (SAMs) where iodine substitution provides a work function of ~5.73 eV and contributes to a PCE of 18.2% in organic solar cells [1]. This makes it particularly suitable for researchers aiming to fine-tune energy-level alignment at the ITO/active layer interface to optimize charge extraction and overall device efficiency.

Palladium-Catalyzed Cross-Coupling for Complex Carbazole-Based Molecular Architectures

The iodine atom in 2-iodo-9H-carbazole serves as an excellent leaving group for Suzuki-Miyaura and Sonogashira couplings, enabling the efficient construction of extended π-conjugated systems [1]. This reactivity is particularly valuable when synthesizing advanced materials for OLEDs and OPVs, where the ability to introduce diverse aryl or alkynyl groups at the 2-position with high efficiency is critical for tuning optoelectronic properties.

Room-Temperature Synthesis of 2-Iodocarbazole Derivatives via Domino Benzannulation

For researchers seeking a practical, mild-condition synthesis of 2-iodocarbazole and its derivatives, the domino benzannulation protocol offers direct access at room temperature in an open flask, with yields up to 65% for the parent compound and higher for N-substituted analogs [1]. This method is particularly attractive for laboratories prioritizing operational simplicity and avoiding harsh reagents or specialized equipment.

Precursor for Iodinated Carbazole-Based SAMs in Perovskite and Organic Electronics

2-Iodo-9H-carbazole can be further functionalized to produce diiodo derivatives (e.g., 3,6-diiodocarbazole) used in the synthesis of SAMs like I-2PACz. These SAMs have demonstrated utility in tuning the work function of ITO electrodes (increase from 4.73 eV to 5.73 eV) and enhancing the performance and stability of perovskite solar cells and organic photovoltaics [1].

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